N-Methyl-3,4,5-trimethoxybenzylamine
Overview
Description
N-Methyl-3,4,5-trimethoxybenzylamine is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is characterized by the presence of three methoxy groups attached to a benzylamine structure, with an additional methyl group on the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-3,4,5-trimethoxybenzylamine can be synthesized through various methods. One common approach involves the nitration of para-methoxybenzylamine, followed by reduction and methylation steps . The detailed steps are as follows:
Nitration: Dissolve para-methoxybenzylamine in sulfuric acid and gradually add concentrated nitric acid. This reaction mixture is then cooled to crystallize the product.
Reduction: The nitro compound is reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting amine is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and automated systems enhances efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,4,5-trimethoxybenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3,4,5-trimethoxybenzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-3,4,5-trimethoxybenzylamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of active metabolites. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzylamine: Lacks the N-methyl group but shares similar structural features.
N-Methyl-3,4,5-triethoxybenzylamine: Contains ethoxy groups instead of methoxy groups, leading to different chemical properties.
3,4,5-Trimethoxybenzyl chloride: A related compound used in similar synthetic applications.
Uniqueness
N-Methyl-3,4,5-trimethoxybenzylamine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULMNRPABTDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334759 | |
Record name | N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58780-82-8 | |
Record name | N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(3,4,5-trimethoxyphenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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